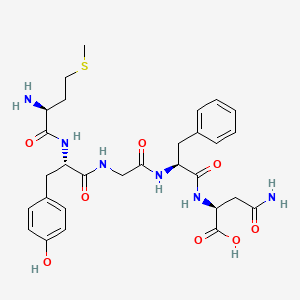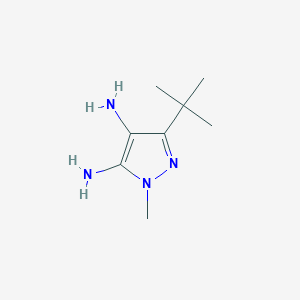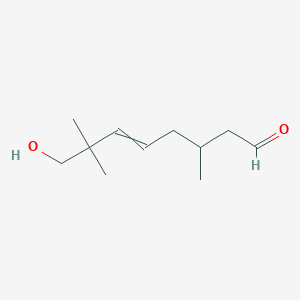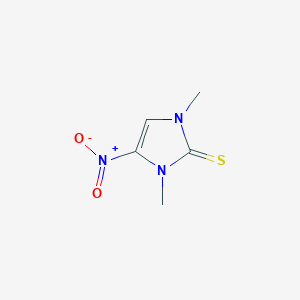![molecular formula C15H21NO B12567237 2'-[(Dimethylamino)methyl]-3,4-dihydro[1,1'-biphenyl]-1(2H)-ol CAS No. 188939-71-1](/img/structure/B12567237.png)
2'-[(Dimethylamino)methyl]-3,4-dihydro[1,1'-biphenyl]-1(2H)-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-[(Dimethylamino)methyl]-3,4-dihydro[1,1’-biphenyl]-1(2H)-ol is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a biphenyl backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-[(Dimethylamino)methyl]-3,4-dihydro[1,1’-biphenyl]-1(2H)-ol typically involves the use of N,N-Dimethylformamide dimethyl acetal (DMFDMA) as a catalyst.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the use of DMFDMA as a methylating and formylating agent is a common approach. The process involves treating compounds with active methylene groups to obtain formylated products, which serve as intermediates in the synthesis of heterocycles .
Análisis De Reacciones Químicas
Types of Reactions
2’-[(Dimethylamino)methyl]-3,4-dihydro[1,1’-biphenyl]-1(2H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, hydroxylamine, and phenylhydrazine. The reaction conditions vary depending on the desired product but often involve the use of catalysts such as DMFDMA .
Major Products Formed
The major products formed from these reactions include pyrazole, isoxazole, and 1-phenyl-1H-pyrazole derivatives .
Aplicaciones Científicas De Investigación
2’-[(Dimethylamino)methyl]-3,4-dihydro[1,1’-biphenyl]-1(2H)-ol has several scientific research applications, including:
Chemistry: Used as a synthon for the synthesis of biologically active heterocycles.
Industry: Utilized in the design and synthesis of compounds with various pharmacological activities.
Mecanismo De Acción
The mechanism of action of 2’-[(Dimethylamino)methyl]-3,4-dihydro[1,1’-biphenyl]-1(2H)-ol involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form enaminone derivatives, which can interact with various enzymes and receptors, leading to its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(Dimethylamino)methylene]-3,4-dihydro-9-arylacridin-1(2H)-ones
- Poly[2-(dimethylamino)ethyl methacrylate]-b-polystyrene
Uniqueness
2’-[(Dimethylamino)methyl]-3,4-dihydro[1,1’-biphenyl]-1(2H)-ol is unique due to its specific structure, which allows for the formation of a wide variety of biologically active derivatives. Its ability to undergo multiple types of chemical reactions and its diverse applications in scientific research further highlight its uniqueness .
Propiedades
Número CAS |
188939-71-1 |
|---|---|
Fórmula molecular |
C15H21NO |
Peso molecular |
231.33 g/mol |
Nombre IUPAC |
1-[2-[(dimethylamino)methyl]phenyl]cyclohex-2-en-1-ol |
InChI |
InChI=1S/C15H21NO/c1-16(2)12-13-8-4-5-9-14(13)15(17)10-6-3-7-11-15/h4-6,8-10,17H,3,7,11-12H2,1-2H3 |
Clave InChI |
KNQOZVMAZQABOJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC=CC=C1C2(CCCC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetonitrile,(2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)-](/img/structure/B12567182.png)




![2-[3-(4'-Methyl[2,2'-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12567214.png)
![1-(Methylsulfanyl)-1-[(prop-2-en-1-yl)sulfanyl]hex-1-en-3-ol](/img/structure/B12567215.png)

![1H-Imidazole, 2,2'-[2-(diphenylphosphino)ethylidene]bis[1-methyl-](/img/structure/B12567229.png)


![4-Diazonio-2-[2-(diethylamino)ethyl]phenolate](/img/structure/B12567245.png)

